molecular formula C23H25N5O4S3 B3006102 N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 897613-72-8

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B3006102
CAS RN: 897613-72-8
M. Wt: 531.66
InChI Key: WJUYIHMBKPJASC-UHFFFAOYSA-N
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Description

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O4S3 and its molecular weight is 531.66. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment

This compound has potential applications in cancer therapy. Its structure suggests that it could be used to design novel chemotherapeutic agents that target specific cancer cells without harming normal cells. The presence of a thiadiazole ring could be crucial for the compound’s activity, as thiadiazoles are known for their antitumor properties .

Neurological Disorders

The compound’s ability to cross the blood-brain barrier (due to the presence of a pyrrolidine group) makes it a candidate for treating neurological disorders. It could be used to develop drugs that target neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Infectious Diseases

Given its structural complexity, this compound might be effective against a range of infectious agents. Its potential to be modified into a broad-spectrum antibiotic could be explored, especially in the context of increasing antibiotic resistance .

Cardiometabolic Diseases

The compound could be investigated for its efficacy in treating cardiometabolic diseases. Its molecular structure suggests that it might interact with metabolic pathways that are dysregulated in conditions like diabetes and obesity .

Immune Modulation

The benzamide moiety of the compound indicates that it could have immune-modulating effects. This could be particularly useful in developing treatments for autoimmune diseases or in organ transplantation to prevent rejection .

Drug Repurposing

The compound’s structure allows for the possibility of drug repurposing. It could be studied to determine if it has any activity against known targets of other drugs, which could lead to new uses for existing medications .

Safety and Toxicology

Research into the safety and toxicological profile of this compound is essential. Understanding its pharmacokinetics and potential side effects will be crucial for its development as a therapeutic agent .

Advanced Drug Delivery Systems

The compound could be used in the development of advanced drug delivery systems, such as targeted drug delivery or controlled release formulations. This would enhance the efficacy and reduce the side effects of drugs developed from this compound .

Each of these applications represents a unique field of research and highlights the versatility of the compound . Further studies and clinical trials will be necessary to fully understand its potential and bring any resulting treatments to market. The applications mentioned are based on the compound’s structural features and the known activities of similar compounds within the pharmaceutical industry .

properties

IUPAC Name

N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S3/c1-2-16-5-9-18(10-6-16)24-20(29)15-33-23-27-26-22(34-23)25-21(30)17-7-11-19(12-8-17)35(31,32)28-13-3-4-14-28/h5-12H,2-4,13-15H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUYIHMBKPJASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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